Superior Binding Affinity to Human C5a Receptor Compared to Next-Generation Peptide Antagonist PMX205
This compound demonstrates a markedly higher binding affinity for the human C5a receptor (C5aR) compared to the cyclic hexapeptide antagonist PMX205. In a radioligand binding assay using human neutrophil membranes, the target compound (L-156,602) achieves an IC50 of 1.7 µg/L . In contrast, PMX205 exhibits a reported IC50 of 31 nM [1], which, based on the target compound's molecular weight of approximately 841 g/mol, corresponds to an approximately 15-fold difference in potency.
| Evidence Dimension | C5a Receptor (C5aR) Binding Affinity |
|---|---|
| Target Compound Data | IC50 = 1.7 µg/L |
| Comparator Or Baseline | PMX205, IC50 = 31 nM |
| Quantified Difference | ~15-fold higher potency for target compound (based on molar conversion) |
| Conditions | Radioligand binding assay, human neutrophil membranes |
Why This Matters
The significantly higher potency allows for the use of lower concentrations in vitro and in vivo, reducing potential off-target effects and material costs.
- [1] Adooq Bioscience. PMX-205 | C5a receptor antagonist | Datasheet. Available from: https://www.adooq.com/pmx-205.html. View Source
